

SAP S/4HANA Data Integrity Technical Support Center for Research Professionals

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Compound of Interest

Compound Name: SAP-04
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure data integrity within SAP S/4HANA during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the significance of data integrity in a research context within SAP S/4HANA?

A1: In research and drug development, data integrity is paramount as it underpins the validity of experimental results, ensures patient safety in clinical trials, and is mandated by regulatory bodies.^{[1][2]} SAP S/4HANA, when used in these environments, must be configured to uphold these stringent data integrity standards to ensure that data is accurate, complete, and reliable.^[3]

Q2: How does SAP S/4HANA support GxP compliance for research data?

A2: SAP S/4HANA supports GxP compliance through a variety of features and methodologies. This includes Computer System Validation (CSV) to ensure the system performs as expected, audit trails for traceability of data changes, and robust user access controls to prevent

unauthorized modifications.[4][5] The platform's centralized data management capabilities help in maintaining a single source of truth for all research-related data.[6]

Q3: What are the core principles of data integrity that I should be aware of?

A3: A widely accepted framework for data integrity is ALCOA, which stands for:

- **Attributable:** All data must be traceable to the person who generated it.
- **Legible:** Data must be readable and permanent.
- **Contemporaneous:** Data should be recorded at the time the work is performed.
- **Original:** The original record or a certified true copy should be maintained.
- **Accurate:** The data must be correct and reflect the actual observation.[1]

Q4: What are some common causes of data integrity issues in a research setting?

A4: Common threats to data integrity include human error during data entry, inconsistencies arising from fragmented systems, software bugs, and inadequate documentation practices.[2][7] In a regulated environment, failure to adhere to established protocols can also compromise data consistency.

Troubleshooting Guides

Issue 1: "Invalid Data Entry" Error During Experimental Data Input

This error typically occurs when the data entered into a custom field does not meet the predefined validation rules.

Troubleshooting Steps:

- **Identify the Validation Rule:**
 - Navigate to the screen where the error occurs and access the technical information for the field to identify the associated validation rule.

- If you have the necessary permissions, you can view the validation rule in the SAP Fiori app "Custom Fields and Logic" or by using transaction code GGB0.[8][9]
- Understand the Rule's Logic:
 - Analyze the prerequisite, check, and message components of the validation rule.[8][9] This will tell you what conditions the entered data must meet.
- Correct the Data:
 - Based on the rule's logic, correct the data you are trying to enter.
- Request a Rule Modification (If Necessary):
 - If you believe the validation rule is incorrect or needs to be updated to accommodate a new experimental parameter, contact your IT support team to request a modification.

Issue 2: Discrepancies in Master Data for a Research Project

Master data inconsistencies, such as different names for the same compound or material across different records, can lead to significant errors in data analysis.

Troubleshooting Steps:

- Utilize SAP Master Data Governance (MDG):
 - SAP MDG provides a centralized platform for managing master data.[10][11] Use the MDG interface to search for and identify duplicate or inconsistent master data records.
- Initiate a Data Cleansing Process:
 - Follow your organization's standard operating procedure for data cleansing. This may involve identifying the "golden record" and marking duplicates for archiving or deletion.[12][13]
- Implement Data Governance Policies:

- To prevent future inconsistencies, ensure that clear data ownership and governance policies are in place for the creation and maintenance of master data.[14]

Quantitative Data Summary

Table 1: Example Data Quality Metrics for Clinical Trial Data in SAP S/4HANA

Metric	Description	Target Threshold
Completeness	Percentage of required fields that are populated with data.	> 99.5%
Accuracy	Percentage of data values that are correct when compared to the source documentation.	> 99.8%
Consistency	Percentage of data that is uniform across different tables and systems.	> 99.0%
Timeliness	Percentage of data entered within the timeframe specified in the protocol.	> 95.0%

Table 2: Sample Validation Rules for Custom Research Fields

Field Name	Validation Rule	Error Message
Batch_Concentration	Must be a numeric value between 0.01 and 100.00.	"Batch concentration must be between 0.01 and 100.00."
Test_Subject_ID	Must follow the format "TS-YY-NNNN" where YY is the year and NNNN is a four-digit number.	"Invalid Test Subject ID format. Please use TS-YY-NNNN."
Compound_ID	Must exist in the master data table for approved compounds.	"Compound ID not found. Please enter a valid Compound ID."

Experimental Protocols

Protocol 1: Data Validation for a New Custom Field

Objective: To ensure that a new custom field for "pH Level" in a chemical experiment's data entry screen only accepts valid data.

Methodology:

- Define the Validation Criteria:
 - The "pH Level" must be a numeric value.
 - The acceptable range for the pH level is between 0.0 and 14.0.
- Create the Validation Rule:
 - Using transaction code GGB0, create a new validation rule for the relevant table and field. [8][9]
 - Prerequisite: The transaction code being used is for the specific experimental data entry.
 - Check: The "pH Level" field value is greater than or equal to 0.0 AND less than or equal to 14.0.
 - Message: If the check fails, display an error message: "Invalid pH Level. Please enter a value between 0.0 and 14.0."
- Activate the Validation Rule:
 - Activate the validation rule for the specific company code and call-up point (e.g., at the line item level).[8]
- Test the Validation Rule:
 - Attempt to enter data with a pH level outside the valid range (e.g., -1.0 or 15.0) and confirm that the error message is displayed and the data is not saved.
 - Enter a valid pH level (e.g., 7.4) and confirm that the data is saved successfully.

Protocol 2: Audit Trail Review for GxP-Relevant Data Changes

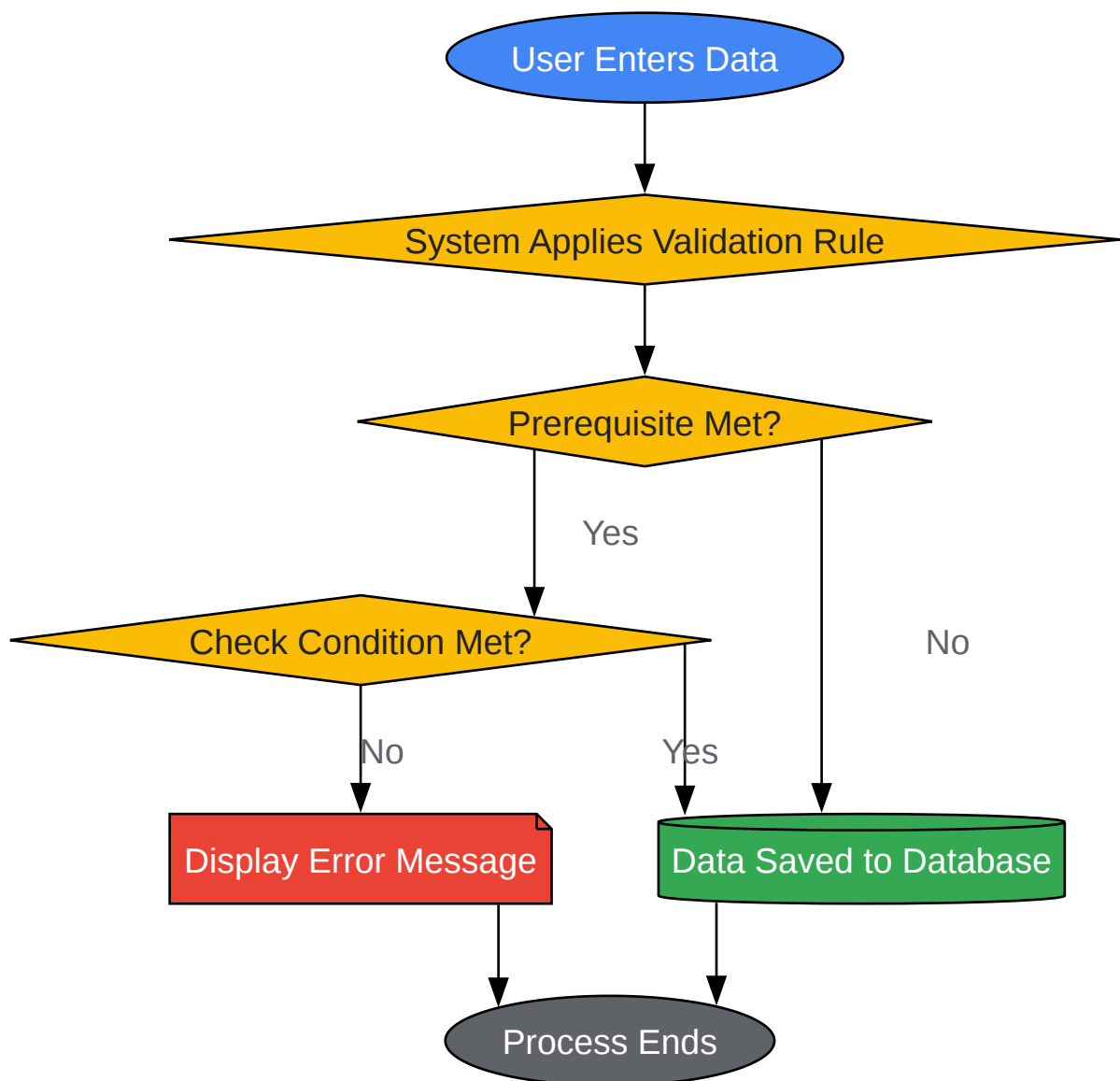
Objective: To periodically review changes made to critical research data to ensure compliance and data integrity.

Methodology:

- Activate Change Pointers:
 - Ensure that change pointers are activated globally and for the specific message types related to your research data (e.g., material master, batch master).[15][16][17] This will create a log of changes in tables like BDCP2.[18][19]
- Schedule the Audit Trail Review Report:
 - Use a program like RBDMIDOC to process the change pointers and generate a report of the changes.[18]
- Review the Change Log:
 - On a scheduled basis (e.g., weekly or bi-weekly), a designated data steward or quality assurance professional will review the change log.
 - The review should focus on:
 - Who made the change.
 - What data was changed.
 - When the change was made.
 - The old and new values.
- Investigate and Document Anomalies:
 - Any unexpected or unauthorized changes should be investigated immediately.

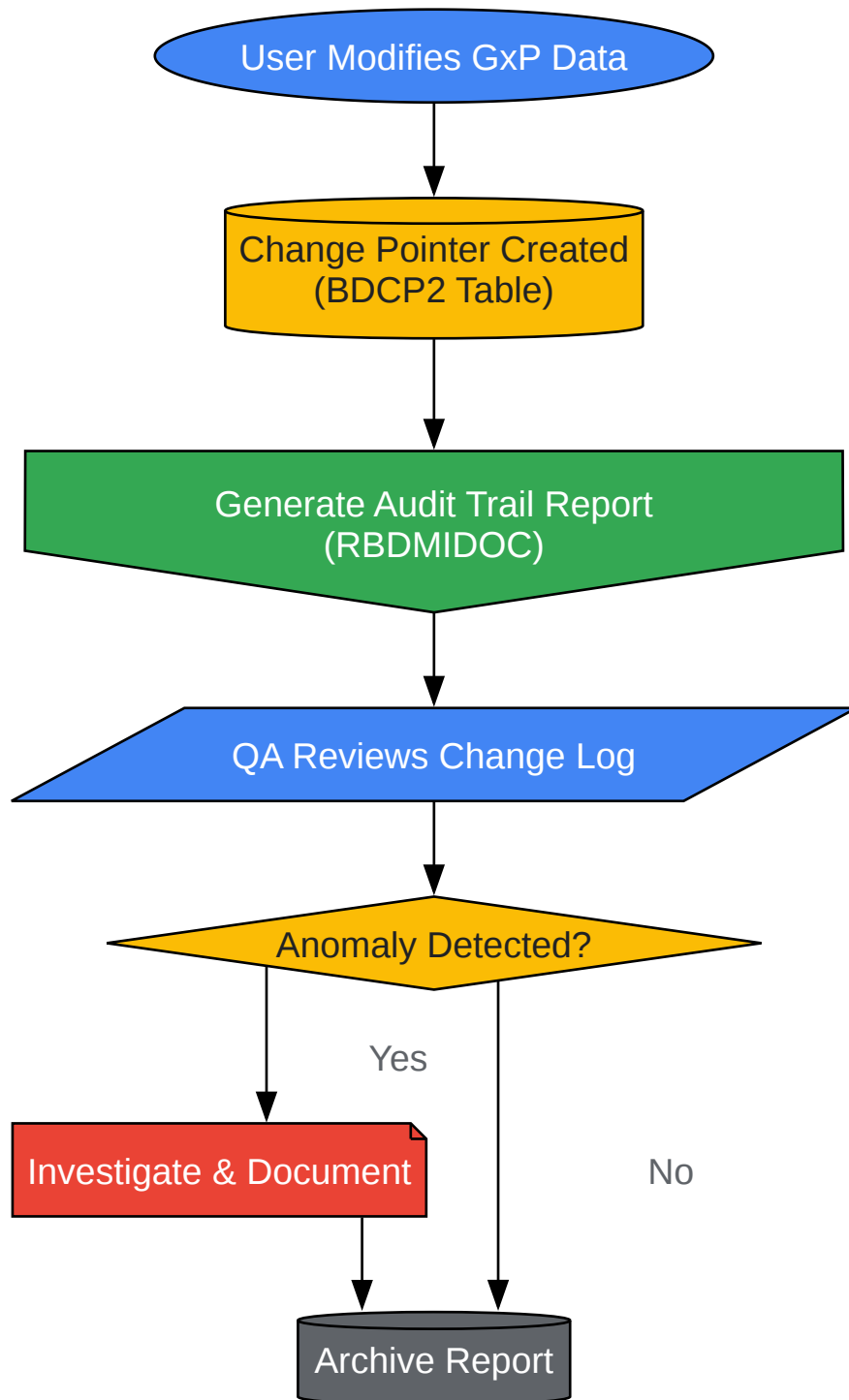
- Document all findings and any corrective actions taken in a deviation report.

Visualizations



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Caption: Data Validation Workflow in SAP S/4HANA.



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Caption: Audit Trail Review Process for GxP Compliance.

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